1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide
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Overview
Description
1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide is a compound belonging to the class of imidazolium salts Imidazolium salts are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide typically involves the reaction of 2-methylimidazole with 2-bromoethylamine hydrobromide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride or sodium iodide in an aqueous medium.
Major Products Formed
Oxidation: Corresponding imidazolium oxide.
Reduction: Reduced imidazolium derivative.
Substitution: Imidazolium chloride or iodide.
Scientific Research Applications
1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including multicomponent reactions and cycloadditions.
Biology: Investigated for its potential as an antimicrobial agent due to its cationic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide involves its interaction with biological membranes and enzymes. The compound’s cationic nature allows it to disrupt microbial cell membranes, leading to cell lysis. Additionally, it can interact with specific enzymes, inhibiting their activity and thus exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(carboxymethyl)imidazolium chloride: Another imidazolium salt with similar catalytic properties.
Aminoethyl imidazolines: Compounds with similar structural features and applications in corrosion inhibition and as surfactants.
Uniqueness
1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual aminoethyl groups enhance its solubility and interaction with biological systems, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H18Br2N4 |
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Molecular Weight |
330.06 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)-2-methylimidazol-3-ium-1-yl]ethanamine;bromide;hydrobromide |
InChI |
InChI=1S/C8H17N4.2BrH/c1-8-11(4-2-9)6-7-12(8)5-3-10;;/h6-7H,2-5,9-10H2,1H3;2*1H/q+1;;/p-1 |
InChI Key |
OYYDSWARSWCMRW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C=CN1CCN)CCN.Br.[Br-] |
Origin of Product |
United States |
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